3,6-Dihydroxyflavone
Overview
Description
Synthesis Analysis
The synthesis of flavones, including 3,6-dihydroxyflavone, often involves the cyclization of chalcones or the modification of pre-existing flavone structures. A novel approach described by Tang et al. (2004) involves the reaction of 2',4'-dihydroxy-5'-nitroacetophenone and benzoyl chloride in the presence of potassium carbonate to afford 3-benzoyl-7-hydroxy-6-nitroflavone, which is then reduced to yield the title compound (Tang et al., 2004).
Molecular Structure Analysis
The molecular structure of 3,6-dihydroxyflavone is characterized by the presence of hydroxyl groups at the 3rd and 6th positions of the flavone backbone. The specific positioning of these groups influences the compound's electronic structure and reactivity, impacting its photophysical properties and interaction with biological molecules. Studies on similar compounds, like 2′,3-dihydroxyflavone, highlight how hydroxyl substitutions can significantly affect molecular behavior and stability (Labarrière et al., 2020).
Chemical Reactions and Properties
Flavones, including 3,6-dihydroxyflavone, can undergo various chemical reactions, such as O-alkylation, dealkylation, and cyclization, which are crucial for modifying their structures and enhancing their biological activities. For instance, the selective O-alkylation and dealkylation methods have been employed to synthesize specific flavone derivatives, demonstrating the versatility of these compounds (Horie et al., 1993).
Scientific Research Applications
Cancer Research : 3,6-DHF has shown promise in cancer research. It induces apoptosis in leukemia HL-60 cells by activating the caspase cascade and modulating MAPK signaling pathways (Chang et al., 2010). Additionally, it exhibits cytotoxic effects on human cervical and prostate cancer cells and is a potent agonist of human Peroxisome Proliferator-Activated Receptor (hPPAR) (Lee et al., 2010). Furthermore, it suppresses breast carcinogenesis by epigenetically regulating microRNAs and inhibiting key cancer pathways (Peng et al., 2015).
Antioxidant Activity : Research indicates that 3,6-DHF, along with compounds like lutein and selenium methyl selenocysteine, has enhanced antioxidant activity, which could be beneficial in medical applications (Medhe et al., 2014).
Antituberculosis and Anti-inflammatory Properties : A study has highlighted the potential of 3,6-DHF in treating tuberculosis and lung inflammation due to its anti-inflammatory properties (Kwak et al., 2017).
Fluorescence Probe in Biological Systems : 3,6-DHF can serve as a sensitive fluorescence probe in biological systems, providing a tool for various research applications (Voicescu & Bandula, 2015).
Neuroprotective and Neuropsychiatric Applications : It also shows potential in neuropsychiatric disorders like Alzheimer's disease, Parkinson's disease, and depression. This is due to its ability to interact with key receptors and pathways in the brain (Yang & Zhu, 2021).
Electrochemical Behavior : The electrochemical and spectroelectrochemical behaviors of 3,6-DHF have been studied, revealing complex processes that could be significant in analytical chemistry (Dündar, Mülazimoglu, & Özkan, 2011).
Inflammatory Bowel Diseases : Chrysin, a natural flavone related to 3,6-DHF, has shown effectiveness in improving symptoms of inflammatory bowel diseases (Shin et al., 2009).
Safety And Hazards
- Safety : Generally considered safe, but individual sensitivities may vary.
- Hazards : No significant hazards reported, but standard safety precautions apply.
Future Directions
- Research : Investigate additional biological activities, potential therapeutic applications, and optimal dosages.
- Formulations : Explore novel delivery systems for improved bioavailability.
- Clinical Trials : Evaluate 3,6-DHF in human trials for various conditions.
properties
IUPAC Name |
3,6-dihydroxy-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLOLFKZCUCROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350940 | |
Record name | 3,6-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydroxyflavone | |
CAS RN |
108238-41-1 | |
Record name | 3,6-Dihydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108238-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dihydroxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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